3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)azetidine 2,2,2-trifluoroacetate
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Overview
Description
The compound “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a chemical with the molecular formula C12H18BNO2 . It’s commonly used in the preparation of pharmaceuticals and chemical intermediates .
Molecular Structure Analysis
The molecular structure of similar compounds has been solved using methods like SHELXS-2018/3 and refined by the full-matrix least-squares procedure on F2 for all data .Physical and Chemical Properties Analysis
The compound “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” has an average mass of 219.088 Da and a monoisotopic mass of 219.143066 Da . It’s a solid at 20°C .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Crystal Structure Studies : Compounds related to 3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)azetidine 2,2,2-trifluoroacetate have been synthesized and studied. Huang et al. (2021) synthesized methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and its derivatives, confirming their structures through spectroscopy and X-ray diffraction. These compounds showed consistent molecular structures optimized by density functional theory (DFT) with their crystal structures determined by X-ray diffraction. The study also explored their molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021).
Vibrational Properties Studies : Wu et al. (2021) conducted a similar study on related compounds, examining their vibrational properties and conducting DFT calculations. They also performed comparative analysis of spectroscopic data, geometrical parameters, and other physicochemical properties (Wu et al., 2021).
Fluorescence and Detection Applications
Fluorescence Probes for Hydrogen Peroxide Detection : Lampard et al. (2018) synthesized a series of boronate ester fluorescence probes incorporating the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group for the detection of hydrogen peroxide (H2O2). These probes displayed various fluorescence responses towards H2O2, demonstrating the potential for sensitive detection applications (Lampard et al., 2018).
Efficient Deboration Reaction for H2O2 Vapor Detection : Fu et al. (2016) explored the enhancement of the sensing performance of borate to hydrogen peroxide vapor by introducing an imine into an aromatic borate molecule. This work highlighted a method to significantly improve the reaction time and sensitivity for H2O2 vapor detection (Fu et al., 2016).
Therapeutic and Biological Applications
Potential Boron Delivery Agent for Glioblastoma : Uram et al. (2017) investigated a boronated derivative of 2'-deoxycytidine, which includes the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan group, as a potential 10B delivery agent for boron neutron capture therapy (BNCT) in treating glioblastoma. This compound demonstrated low toxicity and potential for targeting cancer cells (Uram et al., 2017).
Aroylhydrazone Prochelators for Oxidative Stress : Wang et al. (2018) studied the modification of aroylhydrazone prochelators containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan group. These compounds, such as BSIH, were evaluated for their hydrolytic stability and efficiency in releasing chelators under oxidative stress conditions, showing potential for therapeutic applications (Wang et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]azetidine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20BNO2.C2HF3O2/c1-9(2)10(3,4)14-11(13-9)5-8-6-12-7-8;3-2(4,5)1(6)7/h8,12H,5-7H2,1-4H3;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNULMYBQDLBQIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2CNC2.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BF3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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